(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile

Stereoselective synthesis Visual pigment chromophore 11Z-retinal synthesis

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile (CAS 20109-91-5) is a C15 nitrile derivative within the retinoid family, specifically characterized by a conjugated penta-2,4-dienenitrile chain attached to a 2,6,6-trimethylcyclohexa-1,3-diene ring. It is cataloged as an advanced intermediate in the synthesis of the Vitamin A2 series (3-dehydroretinoids) and various isomers of Retinal, primarily for vision restoration research.

Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
CAS No. 20109-91-5
Cat. No. B048410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile
CAS20109-91-5
Synonyms(E,E)-3-Methyl-5-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4-pentadienenitrile
Molecular FormulaC15H19N
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC1=C(C(CC=C1)(C)C)C=CC(=CC#N)C
InChIInChI=1S/C15H19N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h5-9H,10H2,1-4H3/b8-7+,12-9+
InChIKeyKGVHLYFWYDAEHU-ANKZSMJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile (CAS 20109-91-5) for Retinoid Research


(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile (CAS 20109-91-5) is a C15 nitrile derivative within the retinoid family, specifically characterized by a conjugated penta-2,4-dienenitrile chain attached to a 2,6,6-trimethylcyclohexa-1,3-diene ring . It is cataloged as an advanced intermediate in the synthesis of the Vitamin A2 series (3-dehydroretinoids) and various isomers of Retinal, primarily for vision restoration research . The compound has a molecular weight of 213.32 g/mol, a formula of C15H19N, and a predicted LogP of 3.9, indicating significant lipophilicity [1].

Why (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile Cannot Be Replaced by a Generic Retinoid Intermediate


Generic substitution fails for CAS 20109-91-5 because its specific 2,6,6-trimethylcyclohexa-1,3-diene ring (a 3,4-dehydro-β-ionylidene structure) and the terminal nitrile group are not common features among general retinoid building blocks. This precise geometry is essential for its role as a direct precursor to 3-dehydroretinal (Vitamin A2 aldehyde), as opposed to the more common retinal (Vitamin A1) which possesses a cyclohexene ring [1]. Using the corresponding C15 aldehyde (CAS 25528-87-4) or the saturated-ring nitrile analog (CAS 20638-88-4) would lead to a different final retinoid structure, fundamentally altering the target molecule's photochemical and biological properties [1][2]. The nitrile function itself is a strategic choice; it acts as a stable, protected aldehyde equivalent that can be unmasked under controlled conditions, a property the free aldehyde does not offer [1][3].

Quantifiable Differentiation Evidence for (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile in Synthesis


Superior Stereochemical Fidelity in DIBAL-H Reduction Compared to Free Aldehyde Isomerization

The key advantage of the nitrile (CAS 20109-91-5) over its corresponding aldehyde (CAS 25528-87-4) is its ability to undergo DIBAL-H reduction to the aldehyde without double bond isomerization. A study demonstrated that after chromatographic separation of an all-E and 11Z retinonitrile mixture, the pure 11Z-nitrile was converted to 11Z-3,4-dehydroretinal by DIBAL-H reduction in the dark. This process preserved the critical 11Z geometry, which is essential for visual pigment function, a fidelity not achievable if the free aldehyde had been isomerized or handled directly [1]. While yield data was not explicitly provided for this exact step, the method's key outcome was the preservation of stereochemistry, confirmed by the biological activity of the resulting chromophore.

Stereoselective synthesis Visual pigment chromophore 11Z-retinal synthesis

Higher Purity of Nitrile Intermediate vs. Aldehyde in Retinoid Side-Chain Elongation

In the Horner-Emmons/Wadsworth-Emmons (WE) reaction, the retinonitrile product is obtained in significantly higher purity than the corresponding aldehyde when using the same phosphonate coupling partner. For a related system, (all-E)- and (9Z)-retinonitriles were prepared via WE coupling in quantitative yield, with the newly formed double bond predominantly in the desired configuration. Subsequent DIBAL-H reduction yielded the pure retinals. In contrast, direct WE reaction to form the free aldehyde (CAS 25528-87-4) often results in complex mixtures of isomers that are difficult to separate [1]. While specific yield data for CAS 20109-91-5 is not provided, the class-level behavior of retinonitriles demonstrates their superiority as stable, easily purified intermediates.

Retinoid synthesis Wadsworth-Emmons reaction Aldehyde stability

Critical Functionality: The Nitrile as an Aldehyde Synthon in Vitamin A2 Synthesis

CAS 20109-91-5 serves as a direct precursor to 3-dehydroretinal (Vitamin A2 aldehyde) through DIBAL-H reduction. The analogous saturated-ring nitrile, (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienenitrile ( CAS 20638-88-4 ), is a precursor to retinal (Vitamin A1). The structural difference in the ring (cyclohexadiene vs. cyclohexene) determines the final product's identity. This functional relationship is absolute: substituting the saturated analog would lead to the wrong biological target [1]. The downstream product, Vitamin A2 Nitrile (CAS 6248-59-5), also requires this specific C15 intermediate for its synthesis, confirming the compound's non-fungible role in the Vitamin A2 pathway .

Vitamin A2 synthesis 3-Dehydroretinal Functional group interconversion

Optimal Research Application Scenarios for (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile


Stereocontrolled Synthesis of 11Z-3,4-Dehydroretinal for Visual Pigment Studies

This compound is the definitive starting material for synthesizing 11Z-3,4-dehydroretinal, the chromophore of visual pigments in many aquatic species. The established protocol involves forming the retinonitrile as a mixture of isomers, separating the 11Z isomer via column chromatography, and then reducing the purified nitrile with DIBAL-H to yield the target aldehyde without isomerization. This application is directly supported by evidence that the nitrile reduction preserves stereochemistry, which is non-negotiable for the pigment's function .

Isotopic Labeling Studies of Rhodopsin Photocascades

As a key intermediate, the compound enables the introduction of isotopic labels (e.g., 13C) at specific positions via alkylation of the nitrile's 2-position. This approach has been used to prepare doubly 13C-labeled 10-methylretinal analogs for NMR studies of bovine rhodopsin. For a 3-dehydroretinal study, this exact C15 nitrile would be the requisite building block to create the labeled Vitamin A2 chromophore, enabling detailed structural and dynamic investigations [1].

Synthetic Biology and Vision Restoration Research Requiring Vitamin A2 Analogs

In research aiming to reconstitute or restore visual cycles with non-native chromophores, the compound is the essential gateway to a library of 3-dehydroretinal analogs. Its procurement is mandatory for laboratories developing optogenetic tools or retinal implants that respond to shifted wavelengths, where the 3,4-dehydro structure provides a red-shifted absorption maximum compared to Vitamin A1 derivatives. Suppliers explicitly list it as an intermediate for vision restoration and reconstitution treatments .

Quote Request

Request a Quote for (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.